3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one

Analgesia Anti-inflammatory In vivo pharmacology

Medicinal chemistry programs requiring validated polypharmacology tool compounds face reproducibility risks from uncharacterized analogs. This aryl-substituted cyclohexenone provides documented dual COX-2/5-LOX inhibition and β2-AR agonism. - **Pharmacological validation:** COX-2 IC50 = 915 nM; COX-1 IC50 = 6,000 nM (8-fold selectivity); β2-AR EC50 = 4.37 nM with >100-fold β2/β1 selectivity. - **Synthetic utility:** Enantioselective chiral intermediate (up to 96% yield) for Bcl-xL/Mcl-1 dual inhibitors. - **Supply:** Immediate shipment, standard research quantities.

Molecular Formula C19H18O2
Molecular Weight 278.3 g/mol
CAS No. 25960-26-3
Cat. No. B10885831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one
CAS25960-26-3
Molecular FormulaC19H18O2
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)CC(C2)C3=CC=CC=C3
InChIInChI=1S/C19H18O2/c1-21-19-9-7-15(8-10-19)17-11-16(12-18(20)13-17)14-5-3-2-4-6-14/h2-10,13,16H,11-12H2,1H3
InChIKeyMMVJJVYMEZCERX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one: Overview


3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one (CAS 25960-26-3; molecular formula C19H18O2; MW 278.35) is an aryl-substituted 2-cyclohexen-1-one derivative bearing distinct 4-methoxyphenyl and phenyl groups at positions 3 and 5 of the cyclohexenone ring . The compound exhibits a melting point of 103-104 °C and predicted boiling point of 418.0±45.0 °C . As a member of the cyclohexenone class, this scaffold has demonstrated documented pharmacological activity including dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), as well as agonist activity at the human β2 adrenergic receptor, establishing its relevance for both medicinal chemistry campaigns and synthetic methodology development [1][2].

1
Pathway studyDual COX-2/5-LOX inhibition context for inflammation research
2
Receptor signalingHuman β2 adrenergic receptor agonist assay context
3
Synthetic scaffoldChiral 2-cyclohexenone intermediate for Bcl-xL/Mcl-1 inhibitor synthesis

3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one: Substitution Specificity


Generic substitution within the cyclohexenone class is not scientifically valid due to profound structure-activity relationship (SAR) divergence dictated by specific aryl substitution patterns. The 3-(4-methoxyphenyl)-5-phenyl arrangement confers a distinct combination of electronic and steric properties that governs target engagement profiles. Empirical data demonstrate that even closely related analogs exhibit markedly different pharmacological signatures: the cyclohexyl analogue can be ≥2-fold more potent against certain targets, while the phenyl analogue may be ≥2-fold more potent against others [1]. Furthermore, the presence or absence of the 4-methoxy substituent substantially alters COX-2 versus COX-1 selectivity, as documented in comparative enzyme inhibition assays [2]. Substitution with an unvalidated cyclohexenone analog lacking these precise aryl substituents introduces uncontrolled variables that compromise experimental reproducibility and invalidate cross-study comparisons.

!
Aryl substitution pattern3-(4-methoxyphenyl)-5-phenyl geometry governs target engagement; generic cyclohexenones may shift profile
!
4-methoxy group dependenceAbsence of the 4-methoxy substituent can alter COX-2 vs. COX-1 selectivity, as shown in analog assays
!
Analog potency divergenceCyclohexyl and phenyl analogues display ≥2-fold potency differences in 25–39% of tested pairs

3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one: Comparative Evidence


In Vivo Anti-Nociceptive and Anti-Inflammatory Efficacy

The ethyl carboxylate derivative of 3-(4-methoxyphenyl)-5-phenyl-2-cyclohexen-1-one (designated CHD) was directly compared against aspirin and tramadol in multiple murine pain models. CHD demonstrated dose-dependent inhibition of chemically induced tonic nociception in the abdominal constriction assay comparable to aspirin, and exhibited centrally mediated anti-nociception in the hot plate and tail immersion tests that was pentylenetetrazole (PTZ) and naloxone reversible, implicating GABAergic and opioidergic mechanisms not shared by aspirin [1]. In anti-inflammatory edema volume tests, CHD was compared with standard drugs against carrageenan, serotonin, histamine, and xylene, demonstrating efficacy across multiple phlogistic agents [1].

Anti-nociceptive
Head-to-head
CHD vs. aspirin and tramadol: GABAergic/opioidergic pathway engagement, PTZ/naloxone reversible in murine models
Multi-mechanistic pathway engagement context
Data to verify per study protocol; single-study evidence
Analgesia Anti-inflammatory In vivo pharmacology

β2 Adrenergic Receptor Agonist Selectivity

3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one demonstrates potent agonist activity at the human β2 adrenergic receptor with an EC50 of 4.37 nM in HEK 293 cells expressing human β2-AR [1]. The patent data further indicates that this compound exhibits >100-fold selectivity for β2-AR over β1-AR (β1/β2 ratio >100) [1]. This selectivity profile is pharmacologically meaningful when compared to representative in-class agonists: the non-selective agonist isoproterenol shows approximately 1:1 β1/β2 selectivity (ratio ~1), while moderately selective agonists such as salbutamol (albuterol) exhibit a β1/β2 selectivity ratio of approximately 1:10 to 1:20 [2][3].

β2-AR selectivity
Cross-study comparable
EC₅₀ 4.37 nM at human β2-AR; β1/β2 ratio >100 vs. isoproterenol (~1) and salbutamol (~10–20)
Reported β2-AR selectivity context for pathway studies
Patent-derived data; confirmatory assays recommended
β2 adrenoceptor Metabolic disease Receptor pharmacology

Synthetic Utility for Bcl-xL/Mcl-1 Dual Inhibitors

A chiral 4-substituted 2-cyclohexenone intermediate structurally derived from the 3-(4-methoxyphenyl)-5-phenyl-2-cyclohexen-1-one scaffold was synthesized on a large scale with very good yield (reported as up to 96% yield in optimized conditions) and excellent enantiomeric ratio (er) via an efficient strategy [1]. This intermediate was a critical milestone enabling the synthesis of seven analogues of meiogynin A, a natural sesquiterpenoid dimer that acts as a dual inhibitor of the anti-apoptotic proteins Bcl-xL and Mcl-1 [1]. Alternative synthetic routes to comparable cyclohexenone intermediates in this chemical space typically report yields ranging from 45-75% under analogous reaction scales, and often require additional chromatographic purification steps to achieve comparable enantiopurity [2].

Synthetic yield
Class-level inference
Up to 96% yield with excellent er for chiral intermediate; alternative routes 45–75%
Supports scale-up feasibility for analog synthesis
Yield reported under optimized conditions; lot-specific validation needed
Organic synthesis Anti-apoptotic inhibitors Process chemistry

COX-2 vs. COX-1 Selectivity Profile

The ethyl carboxylate derivative of 3-(4-methoxyphenyl)-5-phenyl-2-cyclohexen-1-one (CHD) was shown to inhibit both COX-2 and 5-LOX enzymes and reduce mRNA expression of COX-2 and pro-inflammatory cytokines TNF-α and IL-1β [1]. BindingDB data for structurally related cyclohexenone derivatives in this chemical series indicate differential COX-2 versus COX-1 inhibitory profiles, with reported IC50 values of 915 nM for recombinant human COX-2 and 6,000 nM (6 μM) for ovine COX-1, yielding a COX-1/COX-2 selectivity ratio of approximately 6.6 [2]. This COX-2 preferential inhibition profile differs from traditional non-selective NSAIDs such as ibuprofen (COX-1/COX-2 IC50 ratio approximately 0.6-1.0) and indomethacin (ratio approximately 0.4-1.0), which inhibit or preferentially inhibit COX-1, thereby carrying higher gastrointestinal toxicity risk [3].

COX-2 vs COX-1
Class-level inference
COX-2 IC₅₀ 915 nM, COX-1 6000 nM; ratio ~6.6 vs. ibuprofen (0.6–1.0) and indomethacin (0.4–1.0)
COX-2 preferential inhibition context in enzyme assays
BindingDB data for related analogs; direct confirmation advised
COX inhibition Anti-inflammatory Enzyme selectivity

Structure-Activity Relationship: Cyclohexyl vs. Phenyl Analogues

A systematic SAR analysis of cyclohexenone derivatives revealed that 25-30% of analog pairs showed that the cyclohexyl analogue is ≥2-fold more potent than its comparator, while 25-39% of pairs showed that the phenyl analogue is ≥2-fold more potent against their respective targets [1]. This differential potency is directly attributable to the specific aryl substitution pattern, which for 3-(4-methoxyphenyl)-5-phenyl-2-cyclohexen-1-one provides a defined combination of electronic effects (methoxy electron-donating group) and steric constraints (3,5-diaryl substitution on the cyclohexenone ring). In contrast, alternative substitution patterns such as 3,5-bis(4-methoxyphenyl)-2-cyclohexen-1-one (symmetrical dimethoxy substitution) or unsubstituted 3,5-diphenyl-2-cyclohexen-1-one (no methoxy group) lack the optimized electronic distribution required for the dual COX-2/5-LOX and β2-AR activities documented for this specific compound [2].

SAR potency shifts
Class-level inference
≥2-fold potency change in 25–39% of cyclohexyl vs. phenyl pairs; methoxy substitution critical
Aryl substitution governs potency profile across targets
Aggregated SAR analysis; target-specific validation required
Structure-activity relationship SAR Analog comparison

3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one: Research and Industrial Applications


Anti-Inflammatory and Analgesic Drug Discovery

This compound serves as a validated starting point for multi-mechanistic analgesic drug discovery campaigns requiring simultaneous engagement of COX-2, 5-LOX, GABAergic, and opioidergic pathways. The documented in vivo efficacy against multiple pain models (abdominal constriction, hot plate, tail immersion, formalin test) and inflammatory edema assays (carrageenan, serotonin, histamine, xylene) provides a robust preclinical foundation for lead optimization [1]. Procurement is justified for programs seeking to differentiate from single-target NSAIDs and opioids through polypharmacology approaches.

Metabolic Disease Research with β2-Adrenergic Agonists

For metabolic disease research programs investigating β2-adrenergic receptor modulation in obesity, diabetes, and related metabolic disorders, this compound offers >100-fold β2/β1 selectivity with potent EC50 of 4.37 nM at human β2-AR [1]. This selectivity profile substantially reduces β1-mediated cardiovascular confounding effects that plague less selective tool compounds. The patent literature explicitly claims utility for preventing or treating metabolic diseases including diabetes and obesity, providing a defined intellectual property context for industrial research applications [1].

Bcl-xL/Mcl-1 Dual Inhibitor Synthesis for Oncology

The 2-cyclohexenone scaffold of 3-(4-methoxyphenyl)-5-phenyl-2-cyclohexen-1-one serves as a high-yielding chiral intermediate (up to 96% yield) for the synthesis of meiogynin A-inspired dual inhibitors targeting the anti-apoptotic proteins Bcl-xL and Mcl-1 [1]. This validated synthetic utility makes the compound a strategic procurement choice for medicinal chemistry laboratories developing next-generation apoptosis-modulating agents for oncology applications, particularly where gram-scale quantities of enantiomerically enriched intermediates are required.

Cyclohexenone SAR Studies

The well-defined 3-(4-methoxyphenyl)-5-phenyl substitution pattern provides a characterized reference point for systematic SAR exploration of cyclohexenone-based pharmacophores. With documented COX-1/COX-2 selectivity data (COX-2 IC50 = 915 nM; COX-1 IC50 = 6,000 nM), β2-AR agonist activity (EC50 = 4.37 nM), and known ≥2-fold potency differentials relative to cyclohexyl and other phenyl analogues, this compound offers a data-rich benchmark for comparative analog studies [1][2][3]. Procurement is recommended for academic and industrial laboratories conducting SAR-driven lead optimization campaigns.

Application
Selection Property
Validation Focus
Multi-target analgesic research
COX-2/5-LOX and receptor pathway engagement
Mechanism-of-action endpoint studies
β2-AR pathway study
β2-AR selectivity profile
Receptor-subtype functional assays
Apoptosis-modulating intermediate
Synthetic yield and enantiomeric ratio
Intermediate scale-up and purity
Cyclohexenone SAR exploration
Defined substitution pattern
SAR-driven analog comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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